molecular formula C15H9Cl2N3O3S B2891655 2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 301675-87-6

2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2891655
CAS RN: 301675-87-6
M. Wt: 382.22
InChI Key: LKBNVOICCSCTRW-OBGWFSINSA-N
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Description

The compound “2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also has nitro (-NO2) and amide (-CONH2) functional groups, which can significantly influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro and amide groups, and the attachment of the dichlorobenzene group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, nitro group, and amide group would all contribute to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting inflammation, which could be a potential application for the compound .

Cyclooxygenases (COX) Inhibitory Activity

The compound could potentially be used in the development of drugs that inhibit cyclooxygenases (COX-1, COX-2), enzymes that play a key role in the inflammatory response .

Antimicrobial Activity

Thiazole derivatives, which include the compound you mentioned, have been found to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.

Antifungal Activity

Thiazole derivatives have also been found to have antifungal properties . This could be another potential application in the development of antifungal drugs.

Anticancer Activity

Thiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment.

Anti-Alzheimer’s Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This could be another potential application for the compound.

Antihypertensive Activity

Thiazole derivatives have also been associated with antihypertensive activity , suggesting potential applications in the treatment of high blood pressure.

Hepatoprotective Activity

Thiazole derivatives have demonstrated hepatoprotective activities , suggesting potential applications in the protection of the liver.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)10-4-2-8(16)6-11(10)17/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNVOICCSCTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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